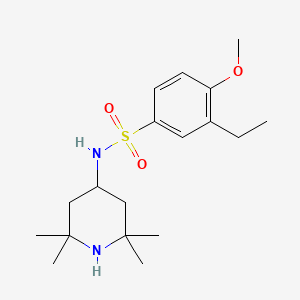
3-ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H30N2O3S and its molecular weight is 354.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C17H31N1O3S1, with a molecular weight of approximately 313.44 g/mol. The presence of the sulfonamide group is significant as it often contributes to the biological activity of similar compounds.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens. For instance, studies have shown that certain sulfonamides can inhibit bacterial folate synthesis, leading to bactericidal effects. The specific activity of this compound against various bacterial strains remains to be fully characterized.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Sulfonamides have been documented to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other mediators involved in the inflammatory response. This mechanism could be relevant for therapeutic applications in conditions characterized by chronic inflammation.
Cytotoxicity and Cancer Research
Preliminary studies suggest that derivatives of sulfonamides can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxic profile of this compound needs to be explored through assays such as MTT or XTT to determine its effectiveness against various cancer types.
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects needs further elucidation. However, it is hypothesized that the sulfonamide group may interact with specific enzymes or receptors involved in metabolic pathways or cellular signaling.
Future Directions
Further research is warranted to explore:
- In vitro and In vivo Studies : Detailed pharmacological studies to assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Investigating how modifications in the chemical structure affect biological activity.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials for potential therapeutic applications.
特性
IUPAC Name |
3-ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-7-13-10-15(8-9-16(13)23-6)24(21,22)19-14-11-17(2,3)20-18(4,5)12-14/h8-10,14,19-20H,7,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDKOLIKPJBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













